3-(Perfluorophenyl)acrylic acid
Description
3-(Perfluorophenyl)acrylic acid is a fluorinated aromatic acrylic acid derivative characterized by a perfluorinated phenyl group attached to an α,β-unsaturated carboxylic acid moiety. The perfluorophenyl group imparts strong electron-withdrawing effects, enhancing the compound's acidity, metabolic stability, and reactivity. This compound has garnered attention in medicinal chemistry, particularly as a β-lactamase inhibitor, due to its ability to interact with enzyme active sites via hydrogen bonding and dipole interactions .
Properties
CAS No. |
34234-46-3 |
|---|---|
Molecular Formula |
C9H3F5O2 |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H3F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16) |
InChI Key |
IUUKDBLGVZISGW-UHFFFAOYSA-N |
SMILES |
C(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F |
Canonical SMILES |
C(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The table below compares structural features and electronic effects of 3-(perfluorophenyl)acrylic acid with similar compounds:
*Estimated based on fluorination-induced electron withdrawal.
Key Electronic Effects
- Perfluorophenyl Group : The C₆F₅ group significantly lowers the pKa of the carboxylic acid (~2.8), enhancing its ability to deprotonate and form stable ionic interactions with serine residues in β-lactamases .
- Trifluoromethyl vs. Perfluorophenyl : While CF₃ is electron-withdrawing, the perfluorophenyl group provides a broader conjugated system, improving resonance stabilization and binding affinity .
β-Lactamase Inhibition
This compound derivatives exhibit potent inhibition against carbapenemases (e.g., KPC-2, OXA-48) via covalent interaction with the active-site serine. Stereochemistry plays a critical role:
- (S)-Enantiomers : Show superior inhibition (IC₅₀ = 0.8–1.2 µM for KPC-2) compared to (R)-enantiomers (IC₅₀ = 5–10 µM) due to optimal spatial alignment .
- Comparison with Non-Fluorinated Analogues: 3-Phenylacrylic acid derivatives exhibit weaker inhibition (IC₅₀ > 50 µM), highlighting the necessity of fluorination for efficacy .
Antimicrobial Activity Enhancement
In cellular assays, this compound derivatives (e.g., compound 4a ) reduced the minimum inhibitory concentration (MIC) of meropenem against Klebsiella pneumoniae by 8–16-fold at 100 µM, outperforming trifluoromethylphenyl analogues (4–8-fold reduction) .
Asymmetric Morita-Baylis-Hillman (MBH) Reaction
The enantioselective synthesis of this compound derivatives employs chiral quaternary ammonium catalysts (e.g., strychnine-derived C6 ), achieving yields >80% and enantiomeric excess (ee) >90% . Key limitations include poor reactivity with electron-deficient aldehydes and sterically hindered substrates.
Comparison with Other Fluorinated Compounds
- 2-(Perfluorophenyl)malonic Acid : Synthesized via hydrolysis of diethyl malonate precursors, yielding a dicarboxylic acid with lower membrane permeability due to higher polarity .
- Trifluoromethylphenyl Derivatives: Often require transition-metal catalysis (e.g., Cu/Ag), whereas perfluorophenyl analogues are accessible via organocatalytic methods .
Physicochemical and Environmental Profiles
| Property | This compound | 3-(Trifluoromethylphenyl)acrylic Acid | 3-Phenylacrylic Acid |
|---|---|---|---|
| LogP (Lipophilicity) | 2.5 | 2.1 | 1.8 |
| Thermal Stability (°C) | >250 | 200–220 | 180–200 |
| Aqueous Solubility (mg/mL) | 0.5 | 1.2 | 3.5 |
| Environmental Persistence | Moderate* | Low | Low |
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